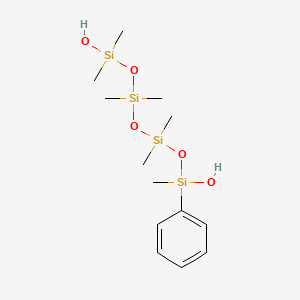
1,1,3,3,5,5,7-Heptamethyl-7-phenyltetrasiloxane-1,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3,5,5,7-Heptamethyl-7-phenyltetrasiloxane-1,7-diol is a siloxane compound characterized by its unique structure, which includes multiple silicon-oxygen bonds and a phenyl group. This compound is part of the broader class of organosilicon compounds, which are known for their versatility and wide range of applications in various fields.
Preparation Methods
The synthesis of 1,1,3,3,5,5,7-Heptamethyl-7-phenyltetrasiloxane-1,7-diol typically involves the reaction of siloxane precursors under controlled conditions. One common method involves the use of platinum complex catalysts to facilitate the silylation of aromatic compounds . The reaction conditions often include specific temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
1,1,3,3,5,5,7-Heptamethyl-7-phenyltetrasiloxane-1,7-diol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be catalyzed by agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce a variety of organosilicon compounds .
Scientific Research Applications
1,1,3,3,5,5,7-Heptamethyl-7-phenyltetrasiloxane-1,7-diol has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organosilicon compounds and in catalytic processes.
Biology: The compound’s unique properties make it useful in the development of biomaterials and drug delivery systems.
Medicine: It is explored for its potential in creating biocompatible materials for medical implants and devices.
Mechanism of Action
The mechanism of action of 1,1,3,3,5,5,7-Heptamethyl-7-phenyltetrasiloxane-1,7-diol involves its interaction with molecular targets through its silicon-oxygen bonds. These interactions can influence various pathways, including catalytic processes and the stabilization of reactive intermediates. The compound’s structure allows it to act as a versatile intermediate in various chemical reactions, facilitating the formation of desired products .
Comparison with Similar Compounds
1,1,3,3,5,5,7-Heptamethyl-7-phenyltetrasiloxane-1,7-diol can be compared with other siloxane compounds such as:
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Known for its use in aromatic C-H silylation reactions.
Hexamethyltrisiloxane: Used in the synthesis of UV-curable oligomers and other specialized applications.
Octamethyltrisiloxane: Commonly used in the production of silicone-based materials.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it suitable for specialized applications in various fields.
Properties
CAS No. |
138024-24-5 |
|---|---|
Molecular Formula |
C13H28O5Si4 |
Molecular Weight |
376.70 g/mol |
IUPAC Name |
hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-methyl-phenylsilane |
InChI |
InChI=1S/C13H28O5Si4/c1-19(2,14)16-20(3,4)17-21(5,6)18-22(7,15)13-11-9-8-10-12-13/h8-12,14-15H,1-7H3 |
InChI Key |
RJTUIXZDEWONHF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(O)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


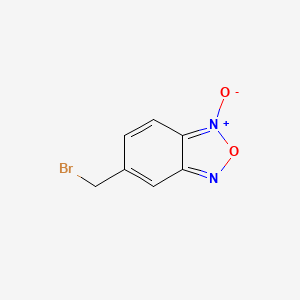

![3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile](/img/structure/B14264071.png)
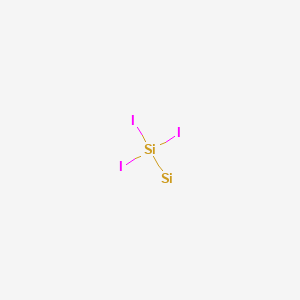

![3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14264086.png)

![Benzaldehyde, 4,4'-[1,2-phenylenebis(methyleneoxy)]bis-](/img/structure/B14264095.png)
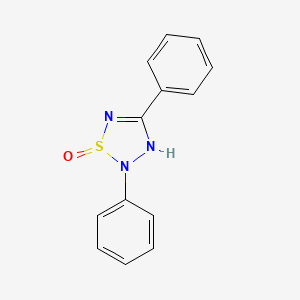
![1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one](/img/structure/B14264116.png)
![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-3-iodo-](/img/structure/B14264123.png)
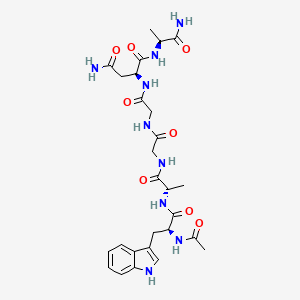
![(5Z)-2-amino-5-[1-bromo-2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazol-4-one](/img/structure/B14264136.png)

